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molecular formula C15H14O4 B8710728 5-(4H-1,3-Benzodioxin-2-yl)-2-methoxyphenol

5-(4H-1,3-Benzodioxin-2-yl)-2-methoxyphenol

Cat. No. B8710728
M. Wt: 258.27 g/mol
InChI Key: ZBPSHUGVIISKJJ-UHFFFAOYSA-N
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Patent
US04146650

Procedure details

A 30-g. portion of the benzodioxan compound prepared in Example 1C was dissolved in 300 ml. of warm benzene, diluted with 600 ml. of methanol containing 70 mmol. of barium methoxide, and then stored 18 hours at 5° C. After adding 10 g. of ammonium acetate, volatiles were evaporated and the residue was extracted with two 500-ml. portions of chloroform. The chloroform was washed once with 500 ml. of water, the water was reextracted with 500 ml. of chloroform, and the combined chloroform extracts were washed once with 300 ml. of water. Evaporation and crystallization from diethyl ether-n-hexane gave the neutral form of the novel sweet compound (23 g., 95%), m.p. 105°-106° C.
[Compound]
Name
30-g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3]C1.[CH3:11][OH:12].[CH3:13][O-:14].[Ba+2].C[O-]>C1C=CC=CC=1>[OH:1][C:6]1[CH:7]=[C:8]([CH:11]2[O:14][C:13]3[CH:9]=[CH:10][CH:5]=[CH:6][C:7]=3[CH2:8][O:12]2)[CH:9]=[CH:10][C:5]=1[O:4][CH3:3] |f:2.3.4|

Inputs

Step One
Name
30-g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2
Step Three
Name
Quantity
70 mmol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Ba+2].C[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding 10 g
CUSTOM
Type
CUSTOM
Details
of ammonium acetate, volatiles were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with two 500-ml
WASH
Type
WASH
Details
The chloroform was washed once with 500 ml
WASH
Type
WASH
Details
of chloroform, and the combined chloroform extracts were washed once with 300 ml
CUSTOM
Type
CUSTOM
Details
Evaporation and crystallization from diethyl ether-n-hexane
CUSTOM
Type
CUSTOM
Details
gave the neutral form of the novel sweet compound (23 g., 95%), m.p. 105°-106° C.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1OC)C1OCC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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